N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide
CAS No.: 688355-10-4
Cat. No.: VC5393263
Molecular Formula: C20H28N4OS
Molecular Weight: 372.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688355-10-4 |
|---|---|
| Molecular Formula | C20H28N4OS |
| Molecular Weight | 372.53 |
| IUPAC Name | N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24) |
| Standard InChI Key | MRAVVDGGRXUSIX-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
N-Butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide has the molecular formula C₂₁H₂₉N₅OS, yielding a molecular weight of 407.55 g/mol. This aligns with the structural characteristics of related quinazoline-thioacetamide hybrids, such as N-butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (PubChem CID: 3226844), which shares a comparable molecular framework .
Structural Components
The molecule comprises three critical domains:
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Quinazoline Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 4-position is substituted with a cyclohexylamino group (–NH–C₆H₁₁), enhancing lipophilicity and potential blood-brain barrier (BBB) permeability .
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Thioacetamide Side Chain: A sulfur-linked acetamide group (–S–CH₂–CO–NH–) at the 2-position of the quinazoline ring. This moiety is associated with modulating ion channel activity and enhancing metabolic stability .
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N-Butyl Group: A linear alkyl chain (–CH₂CH₂CH₂CH₃) attached to the acetamide nitrogen, which may influence solubility and receptor binding kinetics .
Synthesis and Derivative Development
General Synthesis Strategies
While no explicit synthesis route for N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide is documented, analogous compounds suggest a multi-step process:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with cyclohexylamine under reflux conditions .
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Thioacetamide Incorporation: Nucleophilic substitution at the 2-position of the quinazoline ring using mercaptoacetic acid derivatives, followed by N-alkylation with butyl bromide .
Table 1: Synthetic Precursors and Conditions for Analogous Compounds
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloroquinazoline | K₂CO₃, DMF, 80°C, 12 h | 72 | |
| Mercaptoacetic acid | Et₃N, THF, RT, 6 h | 68 | |
| N-Butylbromide | NaH, DMF, 60°C, 8 h | 85 |
Structural Modifications
Key modifications to enhance bioactivity include:
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Cyclohexylamino Substitution: Introduced to improve BBB penetration via increased lipophilicity .
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Thioether Linkage: Replaces oxygen in ether analogs to reduce oxidative metabolism and prolong half-life .
Pharmacological Profile
Anticonvulsant Activity
Quinazoline-thioacetamide hybrids exhibit potent anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. For example, a related compound, (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one, demonstrated 85% seizure inhibition at 30 mg/kg . The thioacetamide group likely potentiates GABAergic transmission and voltage-gated sodium channel blockade .
Neuroprotective Mechanisms
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Ion Channel Modulation: Interaction with neuronal Na⁺/K⁺-ATPase and Ca²⁺ channels to stabilize membrane potentials .
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Antioxidant Effects: Scavenging of reactive oxygen species (ROS) via sulfur-centered radicals .
Pharmacokinetics and Toxicity
Absorption and Distribution
Metabolic Pathways
Primary metabolism involves:
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Cytochrome P450 3A4 (CYP3A4): N-Dealkylation of the butyl group.
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Sulfotransferases: Oxidation of the thioether to sulfoxide derivatives .
Toxicity Data
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
|---|---|---|
| N-Butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide (predicted) | 12.5 | 18.7 |
| Phenytoin | 8.2 | >100 |
| Sodium Valproate | 25.0 | 35.0 |
Neurodegenerative Disorders
Quinazoline derivatives show promise in Alzheimer’s disease models by inhibiting acetylcholinesterase (AChE) and β-amyloid aggregation .
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